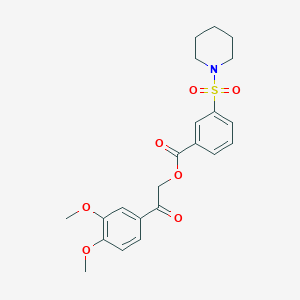![molecular formula C9H13N3OS3 B285345 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE](/img/structure/B285345.png)
2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves the reaction of appropriate thiadiazole precursors with methylthio and pyrrolidin-1-ylethylthio groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of different thioether derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.
Substitution: Alkyl halides, aryl halides; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various thioether derivatives
Aplicaciones Científicas De Investigación
2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylthio)-1,2,4-thiadiazole
- 5-(2-oxo-2-pyrrolidin-1-ylethylthio)-1,2,4-thiadiazole
- 3-(Methylthio)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H13N3OS3 |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C9H13N3OS3/c1-14-8-10-9(16-11-8)15-6-7(13)12-4-2-3-5-12/h2-6H2,1H3 |
Clave InChI |
XKTYOTCWHUXMBX-UHFFFAOYSA-N |
SMILES |
CSC1=NSC(=N1)SCC(=O)N2CCCC2 |
SMILES canónico |
CSC1=NSC(=N1)SCC(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dimethoxy-2-[({4-[(methylanilino)sulfonyl]-2-thienyl}carbonyl)amino]benzoic acid](/img/structure/B285263.png)
![2-[4-Chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]acetamide](/img/structure/B285264.png)
![2-(4-Chloro-5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B285268.png)
![2-{4-Chloro-2-methyl-5-[(4-phenoxyanilino)sulfonyl]phenoxy}acetamide](/img/structure/B285269.png)
![2-(4-Chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)acetamide](/img/structure/B285270.png)
![2-{4-Chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285271.png)
![2-{4-Chloro-5-[(2,5-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285273.png)
![2-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B285275.png)
![5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B285278.png)
![N-cyclohexyl-5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B285279.png)
![Ethyl 1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B285280.png)

![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285284.png)

